Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate

Description

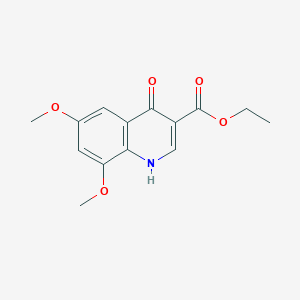

Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate is a quinoline derivative characterized by a hydroxyl group at position 4, methoxy groups at positions 6 and 8, and an ethyl ester at position 2. Quinoline derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and analgesic activities.

Properties

IUPAC Name |

ethyl 6,8-dimethoxy-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-4-20-14(17)10-7-15-12-9(13(10)16)5-8(18-2)6-11(12)19-3/h5-7H,4H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBNTXBHKHDRNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 4-hydroxyquinoline with ethyl chloroformate in the presence of a base, followed by methylation using dimethyl sulfate . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Chemical Reactions Analysis

Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-Chloro-5,8-dimethoxyquinoline-3-carboxylate (2f)

- Structural Differences : Chlorine replaces the hydroxyl group at position 4, and methoxy groups are at positions 5 and 7.

- Synthesis : Prepared via Vilsmeier-Haack formylation, yielding 42–64% under varying conditions .

- Physicochemical Properties: IR spectra show a strong ester carbonyl peak at 1730 cm⁻¹.

- Biological Relevance: Chlorinated quinolines are often associated with enhanced antimicrobial activity due to increased electrophilicity .

Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate

- Structural Differences : Methyl groups replace methoxy groups at positions 6 and 8.

- Physicochemical Properties: Molecular weight = 245.28 (C₁₄H₁₅NO₃).

- Synthesis/Bioactivity: Not explicitly detailed, but methyl substitution is common in drug design to modulate metabolic stability .

Buquinolate (Ethyl 4-hydroxy-6,7-diisobutoxyquinoline-3-carboxylate)

- Structural Differences : Diisobutoxy groups at positions 6 and 7 instead of 6,8-dimethoxy.

- Applications : Used as a coccidiostat in veterinary medicine. The bulky isobutoxy groups enhance steric hindrance, possibly improving resistance to enzymatic degradation .

- Physicochemical Impact : Increased molecular weight and hydrophobicity compared to dimethoxy derivatives, affecting bioavailability .

Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate

- Structural Differences : Chlorine replaces the hydroxyl group at position 4.

- Physicochemical Properties: Molecular formula = C₁₄H₁₄ClNO₄; SMILES = CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)OC)OC. The chloro group enhances electrophilicity, which may influence binding to biological targets .

- Synthesis: Likely involves chloro-substitution reactions, similar to other halogenated quinolines .

6,8-Difluoro-4-hydroxyquinoline-3-carboxylic Acid Derivatives

- Structural Differences : Fluorine atoms at positions 6 and 8; carboxylic acid replaces the ester.

- Synthesis/Bioactivity : Ethyl ester intermediates (e.g., compound 53 ) are hydrolyzed to the acid form. Fluorine’s electronegativity enhances metabolic stability and bioavailability. These derivatives exhibit anti-inflammatory and antibacterial activities .

Key Comparison Table

Research Findings and Implications

- Substituent Effects :

- Synthetic Routes : Vilsmeier-Haack formylation (for chloro derivatives) and ester hydrolysis (for carboxylic acids) are common methods .

- Biological Activities : Positional isomerism (e.g., 6,7 vs. 6,8 substitution) and functional groups (ester vs. carboxamide) significantly influence target selectivity and potency .

Biological Activity

Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a quinoline skeleton with hydroxy and methoxy substituents. The structural formula is as follows:

This compound's unique structure contributes to its reactivity and biological properties, making it a valuable candidate for further study in pharmacology.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes that are crucial in metabolic pathways. Its hydroxy and methoxy groups enhance binding affinity to enzyme active sites, modulating their activity.

- Cell Cycle Interference : Research indicates that this compound can induce cell cycle arrest in cancer cells by affecting regulatory proteins involved in cell proliferation. Specifically, it has been observed to influence the phosphorylation status of key signaling proteins such as STAT5 and ERK1/2, leading to apoptosis in certain leukemia models .

- Chemiluminescence : this compound exhibits chemiluminescent properties, which can be leveraged for analytical applications in biological assays .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including acute myeloid leukemia (AML) cells. It induced apoptosis and cell cycle arrest at the G0/G1 phase, with IC50 values indicating potent activity against specific leukemia models such as MOLM-13 and MV4-11 .

- Mechanistic Insights : The compound was shown to selectively inhibit FLT3 kinase activity, a target commonly associated with AML. This inhibition resulted in reduced phosphorylation of downstream signaling molecules involved in cell survival and proliferation .

Comparative Analysis

A comparison of this compound with similar compounds reveals its unique efficacy:

| Compound Name | Target Activity | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | FLT3 Inhibition | <10 | Apoptosis induction |

| 4-Hydroxyquinoline | General Cytotoxicity | >20 | Non-specific |

| Quinoline Derivative X | FLT3 Inhibition | 15 | Less selective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.